

# Spectroscopic Analysis of 3-Amino-4-nitropyridine 1-oxide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-nitropyridine 1-oxide

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Disclaimer: Spectroscopic data specifically for **3-Amino-4-nitropyridine 1-oxide** is not readily available in public databases. This guide provides available data for the closely related precursor, 3-Amino-4-nitropyridine, and a structurally similar compound, 4-Nitropyridine 1-oxide, to offer valuable comparative insights for researchers.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a consolidated resource for the spectroscopic data and analytical methodologies pertinent to the characterization of nitropyridine derivatives.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Amino-4-nitropyridine and 4-Nitropyridine 1-oxide.

### Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound.

Compound	Method	Key Fragments (m/z)
3-Amino-4-nitropyridine	GC-MS	139 (Top Peak), 93, 66

### Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Compound	Sample State	Key IR Absorptions (cm <sup>-1</sup> )
4-Nitropyridine 1-oxide	Solid (KBr disc)	Data not explicitly detailed, but a spectrum is available for reference. <a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific data for 3-Amino-4-nitropyridine was not found, data for related pyridine N-oxide derivatives are presented for comparative purposes.

### <sup>1</sup>H NMR Data for Related Pyridine N-Oxides

Compound	Solvent	Chemical Shift (δ ppm), Multiplicity, J (Hz)
4-Methylpyridine N-Oxide	CDCl <sub>3</sub>	8.13 (2H, s), 7.12 (2H, s), 2.37 (3H, s) <a href="#">[2]</a>
3-Bromopyridine N-Oxide	CDCl <sub>3</sub>	8.39-8.40 (1H, t, J=1.5), 8.19-8.21 (1H, dq, J=0.8, 6.5), 7.45-7.47 (1H, dq, J=0.8, 8.3), 7.21-7.24 (1H, dd, J=6.6, 8.2) <a href="#">[2]</a>

### <sup>13</sup>C NMR Data for Related Pyridine N-Oxides

Compound	Solvent	Chemical Shift (δ ppm)
4-Methylpyridine N-Oxide	CDCl <sub>3</sub>	138.4, 138.0, 126.6, 20.1 <a href="#">[2]</a>
3-Bromopyridine N-Oxide	CDCl <sub>3</sub>	140.3, 137.7, 128.7, 125.9, 120.2 <a href="#">[2]</a>

## Experimental Protocols

Detailed and standardized experimental procedures are critical for the acquisition of high-quality, reproducible spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **$^1H$  NMR Acquisition:**
  - The instrument is tuned and the magnetic field is shimmed for homogeneity.
  - A standard single-pulse experiment is performed.
  - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- **$^{13}C$  NMR Acquisition:**
  - A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.
  - Due to the low natural abundance of  $^{13}C$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane, TMS) or the residual solvent peak.

### Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):**
  - Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

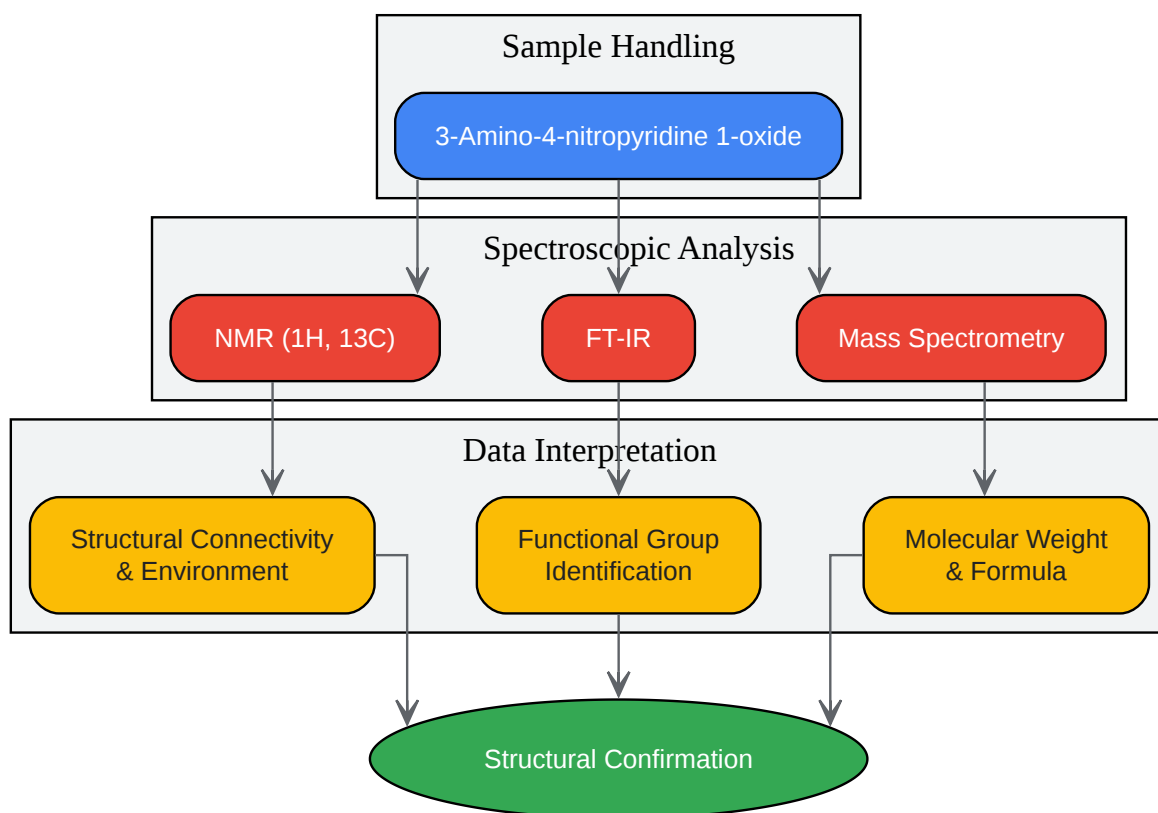
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - A background spectrum of a blank KBr pellet is recorded.
  - The sample pellet is placed in the sample holder of an FT-IR spectrometer.
  - The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile, thermally stable compounds.
- GC Separation:
  - A 1  $\mu\text{L}$  aliquot of the sample solution is injected into the GC.
  - The sample is vaporized and separated on a capillary column (e.g., DB-5ms) using a temperature gradient.
- MS Detection:
  - As components elute from the GC column, they are ionized in the MS source (typically via Electron Ionization at 70 eV).
  - The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios.

## Analytical Workflow Visualization

The logical flow of spectroscopic analysis, from sample handling to final structural confirmation, is a critical aspect of chemical characterization.



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Workflow of Spectroscopic Characterization.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

- 2. [orgchemboulder.com](https://orgchemboulder.com) [[orgchemboulder.com](https://orgchemboulder.com)]
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